molecular formula C9H10O3 B12560907 [(3-Hydroxyphenyl)methoxy]acetaldehyde CAS No. 143536-49-6

[(3-Hydroxyphenyl)methoxy]acetaldehyde

Cat. No.: B12560907
CAS No.: 143536-49-6
M. Wt: 166.17 g/mol
InChI Key: MXTJGBOBRYMFKX-UHFFFAOYSA-N
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Description

[(3-Hydroxyphenyl)methoxy]acetaldehyde is an acetaldehyde derivative with a (3-hydroxyphenyl)methoxy substituent. Its structure consists of an acetaldehyde backbone (CH3CHO) modified by a methoxy (-OCH3) group attached to a 3-hydroxyphenyl ring (C6H4(OH)). This compound shares functional groups with both phenolic and aldehyde-containing molecules, conferring unique reactivity and physicochemical properties.

Properties

CAS No.

143536-49-6

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

2-[(3-hydroxyphenyl)methoxy]acetaldehyde

InChI

InChI=1S/C9H10O3/c10-4-5-12-7-8-2-1-3-9(11)6-8/h1-4,6,11H,5,7H2

InChI Key

MXTJGBOBRYMFKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)COCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

[(3-Hydroxyphenyl)methoxy]acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with methanol in the presence of an acid catalyst to form the corresponding acetal. This intermediate is then subjected to hydrolysis under acidic conditions to yield [(3-Hydroxyphenyl)methoxy]acetaldehyde.

Industrial Production Methods

Industrial production of [(3-Hydroxyphenyl)methoxy]acetaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(3-Hydroxyphenyl)methoxy]acetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert it into the corresponding alcohol.

    Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 3-Hydroxy-4-methoxybenzoic acid.

    Reduction: 3-Hydroxy-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[(3-Hydroxyphenyl)methoxy]acetaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of [(3-Hydroxyphenyl)methoxy]acetaldehyde involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Methoxyacetaldehyde (C3H6O2)

  • Structure : Simplest analog, with a methoxy group (-OCH3) directly attached to acetaldehyde (CH3CHO → CH3OCH2CHO).
  • Molecular Weight : 74.08 g/mol .
  • Key Properties :
    • Higher volatility compared to [(3-Hydroxyphenyl)methoxy]acetaldehyde due to smaller molecular size.
    • Reactivity dominated by aldehyde and methoxy groups, participating in nucleophilic additions and oxidations .
  • Applications: Intermediate in organic synthesis; less studied for biological activity compared to phenolic derivatives .

2-(3-Hydroxyphenyl)acetaldehyde (C8H8O2)

  • Structure : Acetaldehyde with a 3-hydroxyphenyl group (C6H4(OH)-CH2CHO).
  • Molecular Weight : 136.15 g/mol (calculated).
  • Used in synthesizing aspartic acid derivatives via reductive amination .
  • Differences : Lacks the methoxy group, reducing steric hindrance and altering electronic effects compared to [(3-Hydroxyphenyl)methoxy]acetaldehyde .

3-Methoxy-4-hydroxyphenylglycolaldehyde (C9H10O4)

  • Structure : Contains both methoxy (-OCH3) and hydroxyl (-OH) groups on a phenyl ring, with a glycolaldehyde (HOCH2CHO) side chain .
  • Molecular Weight : 182.17 g/mol .
  • Key Properties: Enhanced hydrogen-bonding capacity due to multiple hydroxyl groups.

Acetaldehyde (CH3CHO)

  • Structure : Parent compound, unsubstituted.
  • Molecular Weight : 44.05 g/mol .
  • Key Properties: Boiling point: 20.2°C; highly volatile . Reactivity: Forms adducts with proteins, phospholipids, and nucleosides; carcinogenic and implicated in alcohol metabolism .
  • Contrast : The absence of aromatic and methoxy groups in acetaldehyde results in lower molecular complexity and distinct toxicological profiles compared to [(3-Hydroxyphenyl)methoxy]acetaldehyde .

Physicochemical and Functional Group Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties References
[(3-Hydroxyphenyl)methoxy]acetaldehyde C9H10O3 166.18 (calculated) Aldehyde, methoxy, phenolic -OH Moderate polarity, potential antioxidant activity
Methoxyacetaldehyde C3H6O2 74.08 Aldehyde, methoxy High volatility, synthetic utility
2-(3-Hydroxyphenyl)acetaldehyde C8H8O2 136.15 Aldehyde, phenolic -OH Soluble in polar solvents, used in drug synthesis
Acetaldehyde C2H4O 44.05 Aldehyde Volatile, carcinogenic, ubiquitous

Reactivity and Stability

  • Aldehyde Group : All compounds exhibit aldehyde reactivity (e.g., nucleophilic additions, oxidation to carboxylic acids). The presence of electron-donating groups (e.g., methoxy, hydroxyl) in [(3-Hydroxyphenyl)methoxy]acetaldehyde may stabilize the aldehyde via resonance, reducing oxidation rates compared to acetaldehyde .
  • Degradation Pathways: Analogous to acetaldehyde, [(3-Hydroxyphenyl)methoxy]acetaldehyde may decompose under thermal or oxidative stress, forming acetic acid or phenolic byproducts .

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